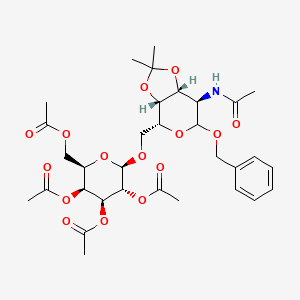

2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside

描述

The compound appears to be a derivative of galactopyranoside, which is a type of sugar molecule. The “2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)” part of the name suggests that it has been chemically modified with various functional groups, including an acetylamino group, a benzyl group, and several acetyl groups.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar galactopyranoside derivatives often involves the protection of the sugar hydroxyl groups, followed by the introduction of the desired functional groups through various chemical reactions.Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The molecule likely has a complex three-dimensional structure due to the presence of multiple chiral centers in the sugar ring. The various functional groups attached to the ring will also contribute to the overall molecular structure.Chemical Reactions Analysis

The reactivity of this compound will depend on the specific functional groups present. For example, the acetyl groups could potentially be removed through hydrolysis, and the benzyl group might be susceptible to oxidation or reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound will be influenced by its molecular structure and the specific functional groups present. For example, it’s likely to be soluble in polar organic solvents due to the presence of multiple acetyl groups.科学研究应用

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of synthetic mucin fragments, which are crucial for understanding and mimicking the structure and function of natural mucins. Mucins play vital roles in cellular communication, pathogen interaction, and the formation of protective mucus barriers (Thomas, Rutan, Abbas, & Matta, 1989).

- It's instrumental in the synthesis of various carbohydrate structures, including trisaccharides and tetrasaccharides, which are essential for studying carbohydrate-based interactions in biological systems (Krajewski, Gluziński, Jarosz, Zamojski, Bleidelis, Mishnyov, & Ķemme, 1985).

Advanced Carbohydrate Chemistry

- Researchers have employed this compound in advanced carbohydrate chemistry to create intricate structures like 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose. These structures are vital for exploring biological recognition processes and potential therapeutic applications (Abbas, Piskorz, & Matta, 1987).

- The compound's role in generating disaccharide and trisaccharide derivatives highlights its importance in studying glycosidic bond formation and carbohydrate-protein interactions, which are key in many biological processes (Rana & Matta, 1983).

Contributions to Glycoscience

- The synthesis of complex glycan structures using this compound aids in the understanding of glycan function in health and disease. Glycans are involved in various biological processes, including cell signaling and immune response (Hoogendorp, Kok, & Romers, 1983).

- Its application in creating synthetic analogs of biological molecules extends to the study of carbohydrate-based vaccines and therapeutics, which are increasingly important in the field of medicinal chemistry (Sarkar, Jain, & Matta, 1990).

安全和危害

As with any chemical compound, appropriate safety precautions should be taken when handling this substance. Without specific information, it’s difficult to comment on the potential hazards associated with this compound.

未来方向

The study of modified sugar molecules like this one is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis of similar compounds, their physical and chemical properties, and their potential biological activity.

Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific information on the compound would be needed. If you have access to more detailed information or specific papers on this compound, I would be happy to help analyze them.

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,7R,7aR)-7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO15/c1-16(34)33-24-27-26(47-32(6,7)48-27)23(45-30(24)40-13-21-11-9-8-10-12-21)15-41-31-29(44-20(5)38)28(43-19(4)37)25(42-18(3)36)22(46-31)14-39-17(2)35/h8-12,22-31H,13-15H2,1-7H3,(H,33,34)/t22-,23-,24-,25+,26+,27-,28+,29-,30?,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJNIIAFRXZMEA-CPJHORHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2C(C(OC1OCC3=CC=CC=C3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]2[C@H]([C@H](OC1OCC3=CC=CC=C3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-1-O-benzyl-2-deoxy-3,4-O-isopropylidene-6-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)

![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)

![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)